4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
Description
Properties
IUPAC Name |
4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASZKFQADMACSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Preparation Strategy: Chloromethylation of 2,2-Difluorobenzo[d]dioxole
The primary synthetic route involves the chloromethylation of 2,2-difluorobenzo[d]dioxole using chloromethyl ether reagents in the presence of Lewis acid catalysts. This method is reported in patent CN105218510B and is considered the most direct and efficient approach.
$$
\text{2,2-difluorobenzo[d]dioxole} + \text{chloromethyl ether} \xrightarrow[\text{solvent}]{\text{Lewis acid catalyst}} \text{4-(Chloromethyl)-2,2-difluorobenzo[d]dioxole}
$$
Key Reagents and Catalysts
Catalyst to substrate molar ratio: Typically 1-3:1 (Lewis acid to 2,2-difluorobenzo[d]dioxole).
Reaction Conditions and Procedure
Step 1: Mixing
The 2,2-difluorobenzo[d]dioxole is dissolved in an organic solvent such as dichloromethane or 1,2-dichloroethane.Step 2: Addition of Chloromethyl Ether and Lewis Acid
Chloromethyl methyl ether or dichloromethyl ether is added to the solution along with the Lewis acid catalyst under controlled temperature conditions.Step 3: Reaction
The chloromethylation proceeds via electrophilic substitution at the 4-position of the benzodioxole ring, facilitated by the Lewis acid activating the chloromethyl ether.Step 4: Workup and Purification
After completion, water is added to quench the reaction. The product is extracted into an organic phase (e.g., dichloromethane), dried, filtered, and concentrated by rotary evaporation. The crude product is then purified by vacuum distillation to yield the pure 4-(Chloromethyl)-2,2-difluorobenzo[d]dioxole as a light yellow oil or solid.
Purification Techniques
- Liquid-liquid extraction: Reaction mixture is extracted with dichloromethane after aqueous quenching.
- Drying and filtration: Organic layer is dried (e.g., over anhydrous sodium sulfate) and filtered.
- Rotary evaporation: Removal of solvent to concentrate product.
- Vacuum distillation: Final purification step to isolate the chloromethylated product with high purity.
Alternative Preparation Notes
While the above method is the most documented, other general synthetic routes to related benzodioxole derivatives involve:
Formylation followed by halomethylation:
Preparation of 2,2-difluorobenzo[d]dioxole aldehydes via formylation (e.g., using hexamethylenetetramine and acid) followed by chlorination to introduce chloromethyl groups has been reported in related patents (e.g., EP0759433B1). However, direct chloromethylation is preferred for efficiency and yield.Use of chlorinating reagents:
Chlorination of methyl or hydroxymethyl precursors using reagents like phosphorus trichloride or sulfuryl chloride is possible but less commonly applied for this specific fluorinated benzodioxole.
Summary Table of Preparation Method Parameters
Research Findings and Industrial Relevance
- The chloromethylation using chloromethyl methyl ether under Lewis acid catalysis is highly efficient, offering good selectivity and yield for the 4-(Chloromethyl) derivative.
- The choice of Lewis acid catalyst influences reaction rate and purity; anhydrous aluminum trichloride and zinc dichloride are preferred for their balance of activity and ease of handling.
- Organic solvent choice affects solubility and reaction kinetics; dichloromethane and 1,2-dichloroethane are favored for their stability and solvent power.
- Purification by vacuum distillation is critical to remove residual catalyst and chloromethyl ether impurities, ensuring product suitability for further synthetic applications.
- This method is scalable and suitable for industrial production of fluorinated benzodioxole intermediates used in agrochemical and pharmaceutical synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic displacement with various agents, forming derivatives critical for drug development.
Key Examples:
Mechanistic Insight:
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .
-
Steric hindrance from the benzodioxole ring minimally affects substitution due to the chloromethyl group’s accessibility .
Oxidation Reactions
The chloromethyl moiety can be oxidized to carboxylic acids or aldehydes under controlled conditions.
Experimental Data:
Challenges:
-
Over-oxidation to CO₂ is mitigated using milder agents like TEMPO/NaClO .
-
Electron-withdrawing fluorine atoms stabilize intermediates, improving selectivity .
Reduction Reactions
Catalytic hydrogenation or hydride-based methods convert the chloromethyl group to a methyl derivative.
Applications:
Stability and Handling Considerations
Scientific Research Applications
Chemistry
4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole serves as a versatile building block in organic synthesis. Its reactive chloromethyl group allows for various substitution reactions to create more complex organic molecules.
- Applications :
- Synthesis of fluorinated derivatives.
- Formation of polymers and specialty chemicals.
Biology
Research indicates that this compound exhibits potential biological activities. It has been studied for its interactions with enzymes and receptors, which may lead to significant therapeutic implications.
- Biological Activities :
- Potential antimicrobial properties.
- Interaction with metabolic enzymes.
Medicine
The compound is being explored as a pharmaceutical intermediate. Its structural features suggest it may enhance the efficacy of drug candidates by improving their pharmacokinetic properties.
- Case Studies :
- Investigations into its role as an anticancer agent have shown promising results in inhibiting tumor growth through metabolic pathway modulation.
- Studies on neuroprotective effects indicate its potential in treating neurodegenerative diseases by enhancing blood-brain barrier permeability.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Enhances reactivity due to chloromethyl group |
| Biology | Interaction with enzymes | Potential antimicrobial activity observed |
| Medicine | Pharmaceutical intermediate | Promising anticancer and neuroprotective properties |
Case Studies and Research Findings
-
Anticancer Activity :
Recent studies have demonstrated that fluorinated compounds can significantly inhibit glycolysis in cancer cells more effectively than non-fluorinated counterparts. This suggests that this compound may similarly enhance cytotoxic effects against various cancer types. -
Neuroprotective Effects :
In vitro studies indicate that compounds with similar structures can modulate oxidative stress pathways, potentially offering protection against neurodegenerative diseases. The presence of fluorine atoms is believed to improve lipophilicity, facilitating better central nervous system penetration. -
Agrochemical Applications :
The compound's reactivity also makes it suitable for developing agrochemicals that require specific functional groups for enhanced efficacy against pests or diseases in crops.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole, highlighting differences in substituents, physicochemical properties, and applications:
Stability and Lipophilicity
- Fluorine atoms at the 2,2′-positions increase electron density and resistance to oxidative degradation. Cyclopropane derivatives (e.g., lumacaftor) further enhance metabolic stability, critical for oral bioavailability .
- The chloromethyl group, while reactive, may hydrolyze under aqueous conditions, necessitating careful storage. In contrast, boronic acid derivatives exhibit stability in polar aprotic solvents .
Biological Activity
4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloromethyl group and difluorinated benzodioxole moiety, suggests various biological activities that warrant detailed exploration.
- Molecular Formula : C8H5ClF2O2
- Molecular Weight : 206.57 g/mol
- CAS Number : 476473-97-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This compound has been studied for its role in modulating enzyme activity and influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have demonstrated that derivatives of benzodioxole can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study highlighted the efficacy of such compounds in targeting cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The presence of the chloromethyl group may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy . This inhibition could enhance the efficacy of existing chemotherapeutic agents by preventing drug efflux from cancer cells.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several benzodioxole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast and lung cancer cell lines when treated with this compound at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Comparative Analysis
| Activity | Mechanism | Efficacy |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Significant (IC50 ~ 20 µM) |
| Antimicrobial | Disrupts microbial cell membranes | Moderate (MIC ~ 32 µg/mL) |
| Enzyme Inhibition | Inhibits ABC transporters | Potentially high |
Q & A
What are the common synthetic routes for preparing 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole, and what are their comparative advantages?
Answer:
Two primary synthetic strategies are documented:
- One-step chloromethylation : Reacting 2,2-difluorobenzo[d][1,3]dioxole with chloromethyl ether in the presence of Lewis acids (e.g., ZnCl₂, AlCl₃) under mild conditions yields the target compound with 70–85% efficiency. This method is operationally simple and scalable for industrial applications .
- Multi-step synthesis : Starting from 4-methylbenzo[1,3]dioxole, sequential chlorination (Cl₂/AIBN), fluorination (HF at −15°C), and aldehyde group conversion (via formic acid heating) generate intermediates like 2,2-difluorobenzo[1,3]dioxole-4-carbaldehyde. While this approach offers flexibility for derivative synthesis, it involves harsh conditions and lower overall yields compared to the one-step method .
Comparative advantages : The one-step method is preferred for cost-effectiveness and simplicity, whereas the multi-step route allows intermediate functionalization for specialized applications.
How is the structure of this compound characterized in synthetic chemistry research?
Answer:
Structural validation employs:
- NMR spectroscopy :
- Mass spectrometry : GC-MS or LC-HRMS verifies the molecular ion peak ([M]⁺ at m/z 208) and isotopic chlorine patterns.
- Elemental analysis : Matches experimental C, H, Cl, and F percentages with theoretical values.
These techniques ensure purity (>97%) and structural integrity, critical for downstream biological testing .
What methodological approaches are used to evaluate the role of the 2,2-difluorobenzo[d][1,3]dioxole moiety in CFTR corrector efficacy?
Answer:
Structure-activity relationship (SAR) studies are conducted via:
- In vitro CFTR correction assays : F508del-CFTR-expressing cells (e.g., CFBE41o−) are treated with analogs of the compound. EC₅₀ and maximal efficacy (e.g., 48% for triazole derivatives vs. 54% for amides) are measured using halide-sensitive fluorescent dyes .
- Bioisosteric replacements : Substituting the difluorobenzo[d][1,3]dioxole group with non-fluorinated or methoxy analogs reduces potency (e.g., 4-methoxyphenyl derivatives show no activity), confirming its critical role in binding .
These methods highlight the moiety’s necessity for stabilizing CFTR protein folding.
How can researchers optimize the chloromethylation reaction to improve yield and purity of this compound?
Answer:
Key optimization strategies include:
- Lewis acid selection : ZnCl₂ outperforms AlCl₃ or BF₃·Et₂O in yield and reaction control .
- Molar ratios : A 1.5:1 (Lewis acid:substrate) ratio balances catalysis and side-product suppression.
- Temperature control : Maintaining 40–50°C minimizes decomposition.
- Purification : Fractional distillation or silica gel chromatography removes unreacted chloromethyl ether and byproducts.
These adjustments achieve >85% yield with >99% purity .
What are the metabolic pathways of benzodioxole-containing compounds like this compound, and how are they studied?
Answer:
Primary metabolic pathways involve:
- O-Demethylenation : The benzodioxole ring undergoes oxidative cleavage to form o-quinones, detected via LC-MS in liver microsome assays .
- In vitro models : Human hepatocytes or recombinant CYP450 enzymes (e.g., CYP3A4) incubate the compound, followed by metabolite profiling.
Comparative studies with analogs (e.g., DiFMDA) reveal metabolic stability differences, guiding structural modifications to enhance pharmacokinetics .
In medicinal chemistry, how does substituting the chloromethyl group in this compound affect bioactivity?
Answer:
Substitutions are evaluated via:
- Bioisosteric replacement : Triazoles or ethers at the chloromethyl position reduce CFTR correction efficacy (e.g., triazole derivatives show EC₅₀ = 0.66 μM vs. 0.28 μM for chloromethyl analogs) .
- Radiolabeled analogs : Tritiated or ¹⁸F-labeled versions track binding affinity changes using autoradiography or PET imaging.
Retaining the chloromethyl group maximizes hydrophobic interactions with CFTR’s transmembrane domains, critical for corrector function .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
